

# An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate (C<sub>9</sub>H<sub>16</sub>O<sub>3</sub>)

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## Compound of Interest

Compound Name: Ethyl 1-hydroxycyclohexanecarboxylate

Cat. No.: B075168

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## Abstract

**Ethyl 1-hydroxycyclohexanecarboxylate** is a cyclic  $\beta$ -hydroxy ester with the molecular formula C<sub>9</sub>H<sub>16</sub>O<sub>3</sub>. This document provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its role as a chemical intermediate. While direct applications in drug development are not extensively documented, its utility in the synthesis of biologically active molecules, such as acaricides, makes it a compound of interest for medicinal chemists and researchers in agrochemical development. This guide summarizes key quantitative data, details common synthetic protocols, and provides visualizations of the synthetic workflow.

## Chemical and Physical Properties

**Ethyl 1-hydroxycyclohexanecarboxylate** is a colorless to light yellow liquid or solid-liquid mixture at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	
Molecular Weight	172.22 g/mol	
CAS Number	1127-01-1	
IUPAC Name	ethyl 1-hydroxycyclohexane-1-carboxylate	
Boiling Point	228 °C	
Density	1.104 g/cm <sup>3</sup>	
Flash Point	86 °C	
Refractive Index	1.4532	
XLogP3-AA	1.4	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	
Exact Mass	172.109944368 Da	
Appearance	Colorless to light yellow Solid-liquid mixture	

## Spectroscopic Data

Detailed, high-resolution spectroscopic data with peak assignments for **Ethyl 1-hydroxycyclohexanecarboxylate** is not readily available in the public domain. However, based on its structure, the expected spectral characteristics are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- $^1\text{H}$  NMR: The spectrum is expected to show signals for the ethyl group (a triplet for the  $\text{CH}_3$  and a quartet for the  $\text{OCH}_2$ ), multiple signals for the cyclohexyl ring protons, and a singlet for the hydroxyl proton. The chemical shifts of the cyclohexyl protons would be in the aliphatic region, and their multiplicity would depend on the conformational dynamics of the ring.
- $^{13}\text{C}$  NMR: The spectrum should display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the carbons of the cyclohexyl ring, and the two carbons of the ethyl group.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Description
O-H (hydroxyl)	~3400 (broad)	Stretching vibration
C-H (aliphatic)	~2850-2950	Stretching vibrations
C=O (ester)	~1730	Stretching vibration
C-O (ester)	~1100-1200	Stretching vibration

## Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 172$ . The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and water from the molecular ion.

## Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

The most common and well-documented method for the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound (in this case, cyclohexanone) with an  $\alpha$ -halo ester (ethyl bromoacetate) in the presence of metallic zinc.

An alternative, related procedure involves the use of a pre-formed lithium enolate of ethyl acetate.

## Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate**.

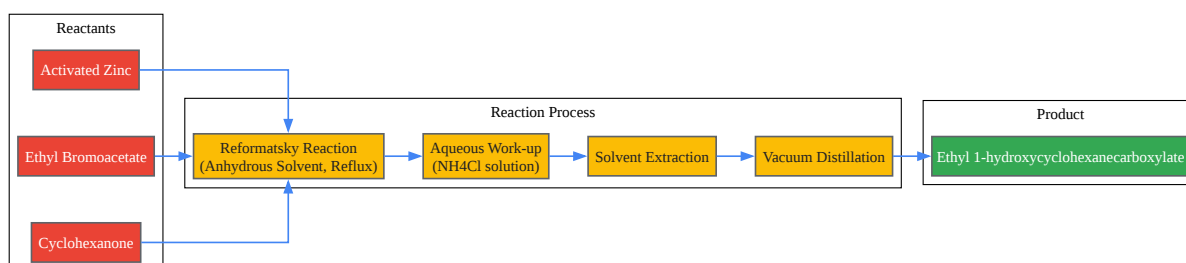
Materials:

- Cyclohexanone
- Ethyl bromoacetate
- Activated Zinc dust
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or a mixture)
- Iodine (for zinc activation)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

- **Zinc Activation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc dust. Add a crystal of iodine and gently heat the flask to activate the zinc (the purple color of iodine will disappear). Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Setup:** Add the anhydrous solvent to the flask containing the activated zinc.
- **Initiation:** Add a small portion of the ethyl bromoacetate to the stirred zinc suspension. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.

- **Addition of Reactants:** Once the reaction has initiated, add a solution of cyclohexanone and the remaining ethyl bromoacetate in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture and heat under reflux for an additional 1-2 hours to ensure complete reaction.
- **Work-up:** Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
- **Drying and Solvent Removal:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **Ethyl 1-hydroxycyclohexanecarboxylate**.



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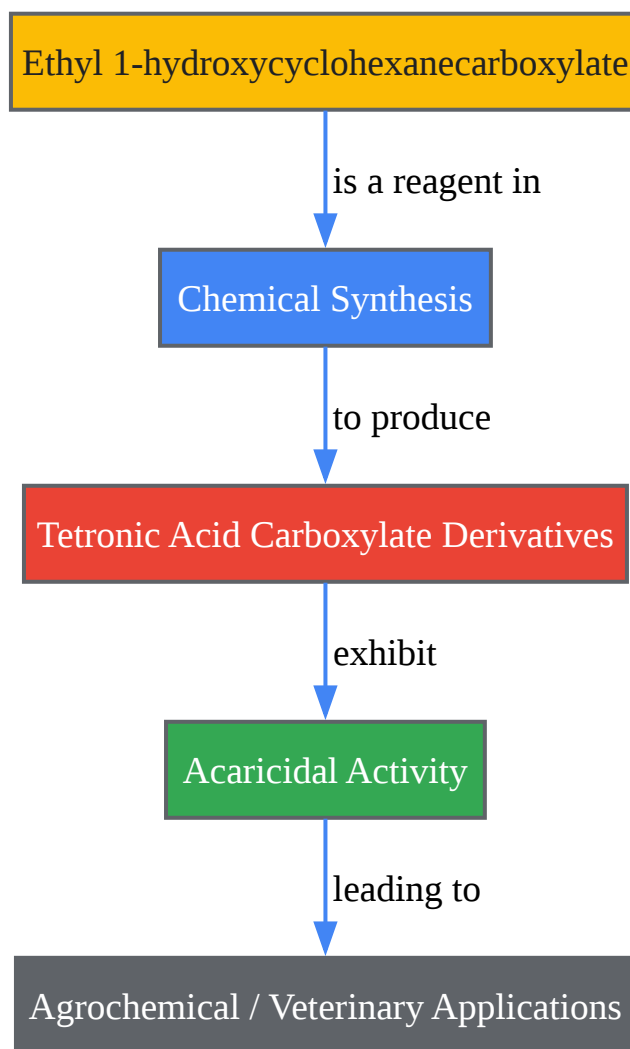
Caption: Workflow for the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** via the Reformatsky reaction.

## Applications in Research and Drug Development

The primary documented application of **Ethyl 1-hydroxycyclohexanecarboxylate** is as a key intermediate in the synthesis of tetrone acid carboxylate derivatives. These derivatives have been shown to possess acaricidal (mite and tick killing) activity, making them relevant to the agrochemical and veterinary medicine sectors.

While there is a lack of direct evidence for the use of **Ethyl 1-hydroxycyclohexanecarboxylate** as a pharmacophore in drug development, its structural motif as a  $\beta$ -hydroxy ester is present in various biologically active molecules. The hydroxyl and ester functionalities provide handles for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

The logical relationship for its primary application is outlined below:



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